Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate
Description
Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate is a synthetic organic compound featuring a benzenecarboxylate core substituted with a sulfonyl group linked to a 4-methylphenyl ring and an amino group acylated with a 2-thienylcarbonyl moiety. This structure combines sulfonamide and thiophene-derived functionalities, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability .
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonyl-3-(thiophene-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-13-5-8-15(9-6-13)28(24,25)18-10-7-14(20(23)26-2)12-16(18)21-19(22)17-4-3-11-27-17/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVGNQRTNNEGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate typically involves multi-step organic reactions. One common approach is the sulfonation of 4-methylbenzenesulfonyl chloride followed by the subsequent reaction with 2-thienylcarbonyl chloride and an amino group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate may be employed in the study of enzyme inhibitors or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its biological activity may be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, coatings, or as a component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
Evidence from pesticide chemistry highlights structurally related sulfonylurea derivatives, such as metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) . These compounds share a sulfonylurea bridge and methyl benzoate backbone but differ in substituents:
- Target Compound: Contains a 2-thienylcarbonylamino group and 4-methylphenylsulfonyl moiety.
- Metsulfuron Methyl : Features a triazine ring (4-methoxy-6-methyl-1,3,5-triazin-2-yl) instead of the thienyl group.
Key Differences :
- The absence of a urea linkage in the target compound may reduce herbicidal activity, as sulfonylureas typically inhibit acetolactate synthase (ALS) enzymes via urea-mediated binding .
Sulfonyl-Containing Agrochemicals
Compounds like triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) share the sulfonylbenzoate framework but incorporate fluorinated alkoxy groups on the triazine ring. These modifications enhance lipid solubility and environmental persistence, whereas the target compound’s 4-methylphenylsulfonyl group may prioritize steric bulk over electronegativity.
Comparative Physicochemical Properties
| Property | Target Compound | Metsulfuron Methyl | Triflusulfuron Methyl |
|---|---|---|---|
| Molecular Weight | ~435 g/mol (estimated) | 381 g/mol | 492 g/mol |
| Solubility | Moderate in DMSO (predicted) | High in polar solvents | Low (fluorinated groups) |
| Bioactivity | Unknown (untested) | ALS inhibitor | ALS inhibitor |
| Key Substituent | 2-Thienylcarbonylamino | 4-Methoxy-6-methyltriazinyl | 4-Dimethylamino-6-CF3CH2O |
Notes:
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels sulfonylurea herbicides, involving sulfonation of the benzene ring followed by acylation with 2-thienylcarbonyl chloride.
- However, the lack of a urea bridge may limit enzyme targeting .
- Stability : The 4-methylphenylsulfonyl group improves thermal stability compared to simpler sulfonamides, as seen in related compounds .
Biological Activity
Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate, with the CAS number 477858-89-2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C20H17NO5S2
- Molecular Weight : 415.48 g/mol
- Predicted Boiling Point : 538.9 °C
- Density : 1.383 g/cm³
- pKa : 11.17 (predicted)
Research indicates that this compound may interact with various biological targets, influencing multiple cellular pathways:
- β-Catenin Pathway : The compound is known to affect the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a protein involved in cell adhesion and gene transcription. By inducing β-catenin ubiquitination, the compound selectively decreases cell viability in Wnt-dependent cells while sparing Wnt-independent and normal human cells.
- Antimicrobial Activity : Some studies have reported that related compounds exhibit antibacterial and antifungal properties. The sulfonyl group in the structure is often associated with enhanced bioactivity against various pathogens .
Antimicrobial Properties
A study conducted on related sulfonamide compounds demonstrated significant antibacterial and antifungal activities. The synthesized compounds were tested against a range of bacterial strains, showing effective inhibition at varying concentrations. The results indicated that these compounds could serve as potential therapeutic agents against infections caused by resistant strains .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in various conditions .
Case Studies
- Cell Viability Assays : In experiments assessing cell viability, this compound was tested on several cancer cell lines. Results showed a dose-dependent decrease in viability for Wnt-dependent cancer cells, highlighting its potential as an anticancer agent.
- In Vivo Studies : Preliminary in vivo studies on animal models have indicated that administration of this compound leads to a reduction in tumor growth when combined with conventional therapies, suggesting a synergistic effect that warrants further investigation .
Summary of Findings
The biological activity of this compound presents promising avenues for therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
